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Compound of Interest

Compound Name: H-89 dihydrochloride hydrate

Cat. No.: B1255374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
H-89 dihydrochloride hydrate is a widely utilized cell-permeable chemical compound known

primarily as a potent and selective inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A

(PKA).[1][2] Derived from H-8, H-89 was developed as a more potent and specific inhibitor for

studying the roles of PKA in various cellular processes.[3] It acts as a competitive inhibitor at

the ATP-binding site on the catalytic subunit of PKA.[3] This guide provides a comprehensive

overview of H-89's properties, mechanism of action, experimental protocols, and key data for

its application in scientific research.

Chemical and Physical Properties
H-89 is supplied as a dihydrochloride hydrate, which is typically an off-white powder.[1] Its

properties are summarized below.
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Property Value Reference

IUPAC Name

N-(2-{[(2E)-3-(4-

Bromophenyl)prop-2-en-1-

yl]amino}ethyl)isoquinoline-5-

sulfonamide dihydrochloride

[3]

Molecular Formula C₂₀H₂₀BrN₃O₂S · 2HCl [4]

Molecular Weight
519.28 g/mol (anhydrous

basis)
[5]

CAS Number 130964-39-5 [1]

Appearance White to off-white solid/powder [1]

Solubility

DMSO: ≥ 51.93 mg/mL (100

mM) Water: ~12.98 mg/mL (25

mM)

Storage Temperature -20°C [2][6]

Mechanism of Action: PKA Inhibition
The PKA signaling pathway is a crucial signal transduction cascade that regulates a multitude

of cellular functions, including metabolism, gene expression, and cell growth. The pathway is

initiated by the binding of extracellular ligands (like hormones) to G protein-coupled receptors

(GPCRs), which activates the Gαs subunit.[7] This subunit then stimulates adenylyl cyclase to

produce the second messenger, cAMP.[8]

PKA exists as an inactive tetrameric holoenzyme, composed of two regulatory (R) subunits and

two catalytic (C) subunits.[9][10] When intracellular cAMP levels rise, cAMP binds to the

regulatory subunits, causing a conformational change that releases the active catalytic

subunits.[8] These catalytic subunits then phosphorylate various downstream substrate

proteins on serine or threonine residues, eliciting a cellular response.

H-89 exerts its inhibitory effect by directly targeting the active catalytic subunit of PKA. It

competitively binds to the adenosine triphosphate (ATP) site, preventing the phosphorylation of

PKA substrates.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://en.wikipedia.org/wiki/H-89
https://pubchem.ncbi.nlm.nih.gov/compound/H-89-Dihydrochloride
https://www.selleckchem.com/products/H-89-dihydrochloride.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9972711.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9972711.htm
https://www.cellsignal.com/products/activators-inhibitors/h-89-dihydrochloride/9844
https://www.bio-gems.com/h-89.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11060502/
https://www.researchgate.net/figure/The-PKA-pathway_fig1_44578713
https://www.mdpi.com/2075-1729/12/11/1878
https://geneglobe.qiagen.com/us/knowledge/pathways/protein-kinase-a-signaling
https://www.researchgate.net/figure/The-PKA-pathway_fig1_44578713
https://en.wikipedia.org/wiki/H-89
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Plasma Membrane

Cytoplasm

Nucleus

Hormone/
Neurotransmitter GPCR

Gαs

Activates

Adenylyl Cyclase
Activates

ATP
cAMP

  AC

Inactive PKA
(R₂C₂)

Active Catalytic
Subunit (C)

Regulatory
Subunit (R₂-cAMP₄)

Substrate
Protein

Phosphorylates

CREB
Phosphorylates

Phosphorylated
Substrate

H-89 Inhibits

pCREB Gene Expression

Click to download full resolution via product page

Figure 1: PKA signaling pathway and the inhibitory action of H-89.

Quantitative Inhibitory Activity and Selectivity
While H-89 is a potent PKA inhibitor, it is not entirely specific and can inhibit other kinases,

particularly at higher concentrations. This is a critical consideration for experimental design and

data interpretation. Its inhibitory constants (Ki) and half-maximal inhibitory concentrations

(IC50) against various kinases highlight its selectivity profile.
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Kinase Ki (nM) IC50 (nM)
Selectivity vs.
PKA (approx.)

Reference(s)

PKA 48 135 - [5]

S6K1 - 80
~1.7x more

potent
[3][5]

MSK1 - 120
~1.1x more

potent
[3][5]

ROCKII - 270
~2-fold less

potent
[3][5]

PKG - 480
~3.5-fold less

potent
[5]

PKC - >24,000
>177-fold less

potent
[5]

MLCK - >24,000
>177-fold less

potent
[5]

PKBα (Akt) - 2600
~19-fold less

potent
[3][5]

MAPKAP-K1b - 2800
~21-fold less

potent
[3][5]

Note: Data is compiled from various sources and experimental conditions may differ. Values

should be considered as approximations.

Experimental Protocols
In Vitro Protocol: Inhibition of CREB Phosphorylation
A common method to validate the efficacy of H-89 in a cellular context is to measure the

inhibition of the phosphorylation of a known downstream PKA target, such as the transcription

factor CREB (cAMP response element-binding protein) at Serine 133.
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Objective: To determine the dose-dependent inhibition of forskolin-induced CREB

phosphorylation by H-89 in cultured cells (e.g., SKNMC cells) via Western Blot.[2]

Materials:

H-89 dihydrochloride hydrate

Dimethyl sulfoxide (DMSO)

Cell culture medium and appropriate cells (e.g., SKNMC)

Forskolin (a potent adenylyl cyclase activator)

Phosphate-buffered saline (PBS)

Cell lysis buffer with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

Appropriate secondary antibody (e.g., HRP-conjugated)

Chemiluminescent substrate and imaging system

Methodology:

Stock Solution Preparation:

Dissolve 5.19 mg of H-89 powder in 0.5 mL of DMSO to create a 20 mM stock solution.[2]

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment:

Plate cells and grow to desired confluency (typically 70-80%).

Prepare working solutions of H-89 by diluting the 20 mM stock in cell culture medium to

final concentrations (e.g., 1, 5, 10, 20 µM).[2] Include a vehicle control (DMSO only).

Pre-treat cells with the various concentrations of H-89 or vehicle for 30-60 minutes.[2][5]
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PKA Stimulation:

After pre-treatment, stimulate the cells by adding forskolin (e.g., 10-30 µM final

concentration) for 10-15 minutes to activate the PKA pathway.[2][11] A non-stimulated

control group should also be included.

Cell Lysis and Protein Quantification:

Aspirate the medium and wash cells with ice-cold PBS.

Lyse the cells with ice-cold lysis buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

Western Blot Analysis:

Denature equal amounts of protein from each sample and separate by SDS-PAGE.

Transfer proteins to a PVDF or nitrocellulose membrane.

Block the membrane and probe with the primary anti-phospho-CREB (Ser133) antibody

overnight at 4°C.

Wash and incubate with the appropriate secondary antibody.

Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe with an anti-total CREB antibody as a loading control.[2]
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Figure 2: Experimental workflow for a Western blot analysis.

In Vivo Protocol: Murine Seizure Model
H-89 has been used in animal models to investigate the role of PKA in neurological processes.

Objective: To assess the effect of H-89 on pentylenetetrazol (PTZ)-induced seizures in mice.[3]

[12]
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Materials:

H-89 dihydrochloride hydrate

Vehicle solution (e.g., 5% DMSO in saline)

Pentylenetetrazol (PTZ) solution

Adult mice

Methodology:

H-89 Preparation and Administration:

Prepare a suspension of H-89 in the vehicle. For example, for a 10 mg/kg dose in a 20g

mouse receiving a 200 µL injection volume, the working solution concentration would be 1

mg/mL.[12]

Administer H-89 (e.g., 0.05 - 10 mg/kg) via intraperitoneal (i.p.) injection.[12] Control

animals receive an equivalent volume of the vehicle.

Seizure Induction:

Approximately 30-120 minutes after H-89 administration, induce seizures by administering

PTZ.[12]

Observation and Data Collection:

Observe the animals and record key parameters such as the latency to the first seizure

and the seizure threshold.

Biological Effects and Research Applications
H-89 has been employed in a vast array of studies to elucidate the function of PKA signaling.

Neurobiology: It has been shown to inhibit forskolin-induced neurite outgrowth in PC12D

cells, demonstrating PKA's role in neuronal differentiation.[1][6] It also increases the
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threshold for drug-induced seizures and can decrease morphine withdrawal symptoms in

mice.[3]

Cancer Research: In Caco-2 human colon cancer cells, H-89 induced growth inhibition.[13]

Cardiovascular Research: H-89 is known to inhibit potassium currents in rat myocytes and

can affect calcium uptake in skinned muscle fibers.[1][14]

Cell Biology: It has been used to study the trafficking of secretory proteins, suggesting a role

for PKA in the post-TGN step of the secretory pathway.[15] It has also been shown to induce

autophagy.[5]

TRPV1 Regulation: Studies have indicated that H-89 can inhibit the phosphorylation of the

TRPV1 ion channel, which is involved in temperature regulation.[16]

Considerations and Limitations
Off-Target Effects: As shown in the selectivity table, H-89 inhibits several other kinases,

including S6K1, MSK1, and ROCKII, with similar or only moderately lower potency than

PKA.[5] This is a critical limitation, and researchers must confirm findings using multiple

approaches, such as using other PKA inhibitors or genetic methods (e.g., siRNA), to ensure

the observed effects are truly PKA-dependent.

Concentration: In vivo, inhibitory effects on PKA are typically observed at concentrations

between 10 µM and 30 µM.[2] At these concentrations, off-target effects are more likely. The

lowest effective concentration should always be determined and used.

PKA-Independent Effects: Some studies suggest H-89 may have effects independent of

kinase inhibition, such as directly inhibiting certain ion channels.[3]

Conclusion
H-89 dihydrochloride hydrate remains a valuable and widely used pharmacological tool for

investigating PKA-mediated signaling pathways. Its potency and cell permeability make it

suitable for both in vitro and in vivo applications. However, researchers must remain vigilant

about its potential off-target effects and design experiments with appropriate controls to ensure
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the accurate interpretation of results. When used judiciously, H-89 is an indispensable

compound for dissecting the complex roles of PKA in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [H-89 Dihydrochloride Hydrate: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1255374#h-89-dihydrochloride-hydrate-as-a-pka-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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